molecular formula C13H16O9 B12761236 Gentisoyl glucoside CAS No. 23445-11-6

Gentisoyl glucoside

Cat. No.: B12761236
CAS No.: 23445-11-6
M. Wt: 316.26 g/mol
InChI Key: ZDYMSMNATFVIJZ-HMUNZLOLSA-N
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Description

Gentisoyl glucoside is a naturally occurring compound identified as a mono-glucose ester of gentisic acid (2,5-dihydroxybenzoic acid) . It is found in various plant species and has been studied for its potential biological activities and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentisoyl glucoside can be synthesized through enzymatic synthesis methods, which involve the use of specific enzymes to catalyze the formation of the glycosidic bond . This method is preferred due to its high specificity and yield. The enzymatic synthesis typically involves the use of glycosyltransferases, which transfer a glucose moiety to gentisic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous process technology using whole cell-derived solid catalysts . This method involves the encapsulation of enzymes in polyacrylamide, allowing for continuous production with high efficiency and stability.

Chemical Reactions Analysis

Types of Reactions

Gentisoyl glucoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the gentisic acid moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the glucose moiety can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and specificity.

Major Products

The major products formed from these reactions include oxidized derivatives of this compound, reduced forms of the glucose moiety, and various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of gentisoyl glucoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes, such as peroxidases, which play a role in oxidative stress responses . The glucose moiety enhances its solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Gentisoyl glucoside can be compared with other similar compounds, such as:

Properties

CAS No.

23445-11-6

Molecular Formula

C13H16O9

Molecular Weight

316.26 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,5-dihydroxybenzoate

InChI

InChI=1S/C13H16O9/c14-4-8-9(17)10(18)11(19)13(21-8)22-12(20)6-3-5(15)1-2-7(6)16/h1-3,8-11,13-19H,4H2/t8-,9-,10+,11-,13+/m1/s1

InChI Key

ZDYMSMNATFVIJZ-HMUNZLOLSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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